Bienvenue dans la boutique en ligne BenchChem!

rac 7-Methoxy Lasofoxifene

Sulfotransferase Inhibition Drug Metabolism Hepatotoxicity

rac 7-Methoxy Lasofoxifene (CAS 4796-75-2) is a racemic mixture of a synthetic diaryltetrahydronaphthalene derivative, functioning as a selective estrogen receptor modulator (SERM). It is structurally characterized as a methoxy-substituted analog of the osteoporosis drug lasofoxifene (CP-336156), where a methoxy group replaces the hydroxyl moiety at the 7-position of the tetrahydronaphthalene core.

Molecular Formula C29H33NO2
Molecular Weight 427.6 g/mol
Cat. No. B8458573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 7-Methoxy Lasofoxifene
Molecular FormulaC29H33NO2
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5
InChIInChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3
InChIKeyNAPIZYZVKMASNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 7-Methoxy Lasofoxifene: Chemical Identity and Research-Grade Specification


rac 7-Methoxy Lasofoxifene (CAS 4796-75-2) is a racemic mixture of a synthetic diaryltetrahydronaphthalene derivative, functioning as a selective estrogen receptor modulator (SERM) [1]. It is structurally characterized as a methoxy-substituted analog of the osteoporosis drug lasofoxifene (CP-336156), where a methoxy group replaces the hydroxyl moiety at the 7-position of the tetrahydronaphthalene core [2]. This compound is primarily utilized as a certified reference standard or an analytical tool in pharmaceutical research to identify, quantify, or study the metabolic fate of the parent drug lasofoxifene [3]. Its racemic nature distinguishes it from the single enantiomer form of therapeutic lasofoxifene, making it a critical tool for chiral separation and impurity profiling studies during drug development and quality control [1].

Why rac 7-Methoxy Lasofoxifene Cannot Be Replaced by Generic SERM Analogs in Mechanistic Studies


Substituting rac 7-Methoxy Lasofoxifene with its parent compound lasofoxifene or other generic SERMs like tamoxifen or raloxifene is scientifically invalid for applications involving sulfotransferase (SULT) inhibition profiling. The addition of a 7-methoxy group and the racemic configuration fundamentally alter the compound's interaction with drug-metabolizing enzymes [1]. Specifically, it exhibits a distinct inhibitory potency and mode of action on human sulfotransferase 2A1 (SULT2A1), which is not predictable from the structure or activity of its hydroxylated parent [2]. This is critical because lasofoxifene metabolism involves hydroxylation and subsequent sulfation, and the 7-methoxy analog serves as a blocked metabolite probe to isolate specific metabolic pathways. Using the wrong standard leads to misidentification of metabolites and inaccurate pharmacokinetic modeling. The quantitative evidence below demonstrates how a minor structural modification results in a measurable, functional shift in enzyme inhibition that is lost with generic substitution.

Quantitative Differentiation of rac 7-Methoxy Lasofoxifene Against Parent and Competing SERMs


Head-to-Head Inhibition Potency Against Human SULT2A1: 7-Methoxy vs. Lasofoxifene

In a direct comparison using human liver cytosol, rac 7-methoxylasofoxifene inhibited SULT2A1-catalyzed sulfonation of lithocholic acid with an IC50 of 3.0 µM, while the parent drug lasofoxifene showed a 2.1-fold higher potency with an IC50 of 1.4 µM under identical conditions [1]. This quantitative difference confirms that the 7-methoxy substitution significantly weakens SULT2A1 affinity relative to the 7-hydroxy parent drug. The data positions rac 7-Methoxy Lasofoxifene as a moderately potent inhibitor, distinct from the strong inhibition exhibited by the parent compound.

Sulfotransferase Inhibition Drug Metabolism Hepatotoxicity

Potency Comparison Against the Tetrahydronaphthalene Analog Nafoxidine

Compared to another tetrahydronaphthalene-class SERM, nafoxidine, rac 7-methoxylasofoxifene demonstrated a 2-fold lower inhibitory potency against SULT2A1. The recorded IC50 for 7-methoxylasofoxifene was 3.0 µM, whereas nafoxidine exhibited an IC50 of 1.5 µM in the same assay [1]. This indicates that within the tetrahydronaphthalene subclass, the methoxy substitution at the 7-position reduces SULT2A1 inhibitory potential more severely than the structural features of nafoxidine.

Selective Estrogen Receptor Modulator Tetrahydronaphthalene Enzyme Inhibition

Class-Level Potency Distinction from the First-Generation SERM Tamoxifen

rac 7-Methoxy Lasofoxifene inhibits SULT2A1 with an IC50 of 3.0 µM, making it 3.7-fold more potent than tamoxifen, a first-generation SERM, which displays an IC50 of 11.0 µM against lithocholic acid sulfonation [1]. This class-level differentiation is significant because tamoxifen is the most clinically associated SERM with cholestatic liver injury, a toxicity linked to SULT2A1 inhibition.

Tamoxifen Comparison SULT2A1 Drug-Induced Cholestasis

Structural Role as a Key Intermediate in the Synthesis of Lasofoxifene

Patented synthetic routes explicitly identify cis-1-{2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine, the chemical name for rac 7-Methoxy Lasofoxifene, as the immediate precursor to the active pharmaceutical ingredient (API) (−)cis-6-phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydronaphthalene-2-ol (lasofoxifene) [1]. The demethylation of this 7-methoxy intermediate is the final step that yields the 2-hydroxy pharmacophore of the drug. This direct synthetic link makes it an indispensable reference standard for quality control and for evaluating the efficiency of the critical O-demethylation step.

Process Chemistry Synthetic Intermediate Chiral Resolution

Optimal Scientific and Industrial Use Cases for rac 7-Methoxy Lasofoxifene


In Vitro Sulfotransferase 2A1 (SULT2A1) Enzyme Inhibition Profiling

Use rac 7-Methoxy Lasofoxifene as a tool compound to establish a mid-range inhibition benchmark in human liver cytosol assays. Its IC50 of 3.0 µM against lithocholic acid sulfonation enables a ranking of novel SERM candidates' potential for drug-induced cholestasis, where potencies above or below this value can be calibrated [1]. This assay directly leverages the quantitative evidence of its distinct potency relative to lasofoxifene (1.4 µM) and tamoxifen (11.0 µM) [1].

Reference Standard for Lasofoxifene Impurity Profiling and Process Control

Employ the compound as a primary reference marker in HPLC, LC-MS, or GC methods to detect and quantify residual synthetic intermediates in lasofoxifene API batches. The compound's presence is a direct indicator of an incomplete O-demethylation reaction, as documented in the synthesis patent [2]. This application directly follows from the evidence that it is the penultimate intermediate in the patented lasofoxifene manufacturing process [2].

Structure-Activity Relationship (SAR) Studies on Tetrahydronaphthalene SERMs

Incorporate the compound into SAR libraries designed to dissect the role of the 7-position substituent on estrogen receptor binding versus metabolic enzyme interaction. The quantitative SULT2A1 inhibition data provides a precise biochemical endpoint to contrast with ERα/β binding affinities, which are expected to be altered by the methoxy-to-hydroxy substitution [1]. This use is justified by the direct comparative evidence showing a 2.1-fold reduction in SULT2A1 inhibition potency compared to the hydroxyl parent [1].

Pharmacokinetic Blocked-Metabolite Profiling

Use the 7-methoxy compound as a blocked metabolite probe to study the contribution of sulfation versus glucuronidation pathways in lasofoxifene clearance. Because the methoxy group prevents direct sulfation at this position, researchers can isolate the effect of phase II conjugation at other sites on the molecule, leveraging the evidence that the structural modification changes its interaction with conjugating enzymes like SULT2A1 [1].

Quote Request

Request a Quote for rac 7-Methoxy Lasofoxifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.